REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5][C:6](=O)[CH2:7][CH3:8].CN[CH:12]1[CH2:17][C:16](C)(C)[NH:15][C:14]([CH3:21])(C)[CH2:13]1>>[CH2:5]([C:13]1[CH:12]=[CH:17][C:16]([NH2:15])=[CH:21][CH:14]=1)[C:6]1[CH:12]=[CH:13][C:14]([NH2:15])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.42 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CNC1CC(NC(C1)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The structure of the compound obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
C(Cl)(Cl)Cl.[CH3:5][C:6](=O)[CH2:7][CH3:8].CN[CH:12]1[CH2:17][C:16](C)(C)[NH:15][C:14]([CH3:21])(C)[CH2:13]1>>[CH2:5]([C:13]1[CH:12]=[CH:17][C:16]([NH2:15])=[CH:21][CH:14]=1)[C:6]1[CH:12]=[CH:13][C:14]([NH2:15])=[CH:8][CH:7]=1
|
Name
|
|
Quantity
|
3.58 g
|
Type
|
reactant
|
Smiles
|
C(Cl)(Cl)Cl
|
Name
|
|
Quantity
|
14.42 g
|
Type
|
reactant
|
Smiles
|
CC(CC)=O
|
Name
|
|
Quantity
|
4 g
|
Type
|
reactant
|
Smiles
|
CNC1CC(NC(C1)(C)C)(C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
recovered
|
Type
|
CUSTOM
|
Details
|
The structure of the compound obtained
|
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=C(C=C1)N)C1=CC=C(C=C1)N
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |